Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane
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Overview
Description
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane is a unique organoarsenic compound characterized by the presence of three 2-bromo-3,4,5,6-tetrafluorophenyl groups attached to an arsenic atom. This compound is notable for its high degree of halogenation and the presence of both bromine and fluorine atoms, which impart distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane typically involves the reaction of arsenic trichloride with 2-bromo-3,4,5,6-tetrafluorophenyl lithium or Grignard reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the complete formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The arsenic center can undergo oxidation or reduction, altering its oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, forming larger organometallic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties due to its high halogen content.
Mechanism of Action
The mechanism by which Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms can enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Tris(pentafluorophenyl)arsane
- Tris(2,4,6-trifluorophenyl)arsane
- Tris(3,5-difluorophenyl)arsane
Uniqueness
Tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane is unique due to the combination of bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and specificity.
Properties
CAS No. |
99222-08-9 |
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Molecular Formula |
C18AsBr3F12 |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
tris(2-bromo-3,4,5,6-tetrafluorophenyl)arsane |
InChI |
InChI=1S/C18AsBr3F12/c20-4-1(7(23)13(29)16(32)10(4)26)19(2-5(21)11(27)17(33)14(30)8(2)24)3-6(22)12(28)18(34)15(31)9(3)25 |
InChI Key |
RDMHFIDGFIWEDM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)[As](C2=C(C(=C(C(=C2Br)F)F)F)F)C3=C(C(=C(C(=C3Br)F)F)F)F)Br)F)F)F |
Origin of Product |
United States |
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